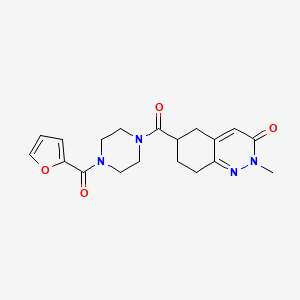
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Research suggests that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The derivatives have shown significant activity with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential effectiveness in TB treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound’s derivatives with the bacterial enzymes. These studies help in predicting the affinity and the binding conformations of the drug candidates, which is crucial for the design of potent anti-tubercular drugs .
Non-Toxicity to Human Cells
The cytotoxicity of the compound’s derivatives has been evaluated on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells, which is an important consideration for any therapeutic agent .
Drug Resistance Research
Given the rise of drug-resistant strains of TB, research into new compounds such as this one is vital. The compound’s derivatives could potentially be used to overcome resistance to current first-line drugs like rifampicin and isoniazid .
Synthesis of Novel Derivatives
The compound serves as a base structure for the synthesis of novel derivatives. These derivatives are then screened for various biological activities, which may lead to the development of new therapeutic agents .
Chemical Safety and Usage
The compound’s safety profile, usage guidelines, and handling procedures are essential for researchers working with this chemical in laboratory settings. This information helps in maintaining a safe research environment .
Development of Single Crystals
Single crystals of the compound’s derivatives have been developed, which allows for detailed structural analysis. This analysis is crucial for understanding the compound’s properties and optimizing its activity .
Frontline Prodrug Potential
The compound’s analogs have been compared with pyrazinamide, a well-known frontline prodrug used in TB therapy. This comparison is part of the effort to find more effective treatments for active TB .
Eigenschaften
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-17(24)12-14-11-13(4-5-15(14)20-21)18(25)22-6-8-23(9-7-22)19(26)16-3-2-10-27-16/h2-3,10,12-13H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANLHKZZYJFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

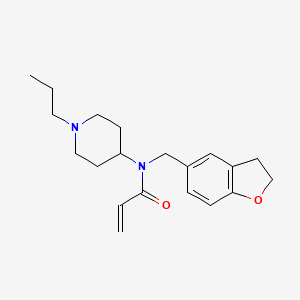
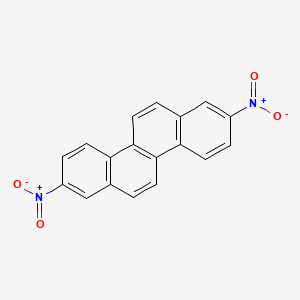
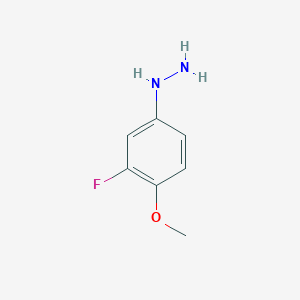
![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B2874617.png)
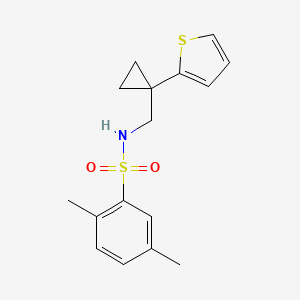

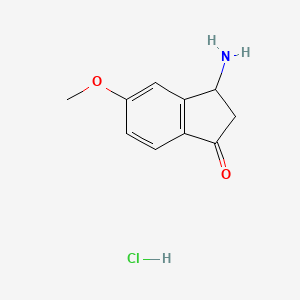
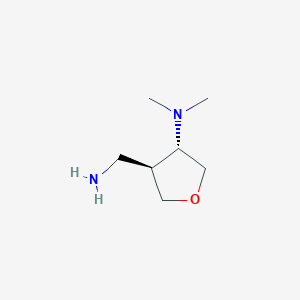
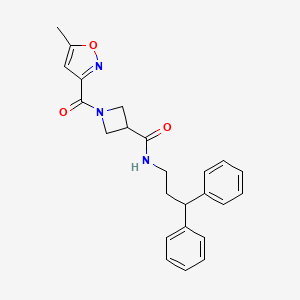
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2874628.png)
![(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2874630.png)